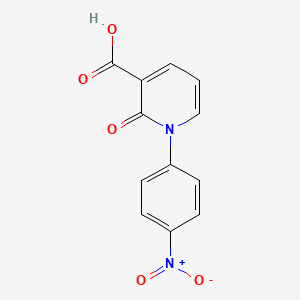

1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-11-10(12(16)17)2-1-7-13(11)8-3-5-9(6-4-8)14(18)19/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIJYCKOHMZKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid typically involves the condensation of 4-nitrobenzaldehyde with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyrrolidine, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can also aid in identifying the most effective reaction conditions and catalysts for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Esters or amides.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid exhibit promising anticancer properties. A study synthesized a series of pyridine derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, including HCT-15 (human colorectal adenocarcinoma) and MCF-7 (human breast cancer) cells. The results indicated that certain derivatives showed significant cytotoxic activity, making them potential candidates for further development as anticancer agents .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HCT-15 | 7.94 |

| 2 | MCF-7 | 9.24 |

| 3 | PC-3 | 15.00 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study focused on synthesizing various derivatives and evaluating their effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited strong antibacterial activity, highlighting their potential use in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Synthesized Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 12.5 μg/mL |

| B | Escherichia coli | 25 μg/mL |

Enzyme Inhibition

This compound has been reported to inhibit various enzymes involved in disease pathways, including those related to cancer and inflammation. For instance, it has shown activity as an inhibitor of protein kinases, which play crucial roles in cell signaling and cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Optical Materials

The compound’s unique structural features make it suitable for applications in optical materials. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of the nitrophenyl group enhances the photophysical characteristics, making these compounds valuable for developing advanced optoelectronic devices .

Case Study: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized a series of derivatives from this compound and evaluated their biological activities using in vitro assays. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer pathways, confirming the potential therapeutic applications of these compounds .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall affinity for its target .

Comparison with Similar Compounds

1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid (CAS 1171087-88-9)

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

- Key Differences : A difluoromethyl group replaces the 4-nitrophenyl group. The electron-withdrawing nitro group in the target compound enhances acidity (pKa ~2.5–3.5) compared to the weaker electron-withdrawing difluoromethyl group (pKa ~4.0–4.5).

- Molecular Formula: C₇H₅F₂NO₃ (lighter than the target compound) .

1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid (CAS 19532-43-5)

- Key Differences : A pyrazole ring replaces the pyridine core. Pyrazole’s dual nitrogen atoms increase aromatic electron density, reducing susceptibility to electrophilic substitution compared to pyridine.

- Molecular Weight : 233.18 g/mol (smaller than the target compound) .

Physicochemical Properties

Notes:

- The target compound’s high melting point (>300°C) reflects strong intermolecular hydrogen bonding between the carboxylic acid and nitro groups.

- Pyrazole derivatives exhibit lower LogP values due to increased polarity from dual nitrogen atoms .

Biological Activity

1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid is a compound of increasing interest within medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by relevant data and case studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values comparable to standard chemotherapeutic agents like Doxorubicin.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 15.2 | Doxorubicin | 12.5 |

| HCT-116 (Colon) | 18.7 | Doxorubicin | 10.0 |

| HepG2 (Liver) | 20.5 | Doxorubicin | 11.0 |

Antimicrobial Activity

In addition to its anticancer effects, the compound has been assessed for antimicrobial activity against various pathogens. It showed effectiveness against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| Klebsiella pneumoniae | 64 |

| Staphylococcus aureus | 16 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. Modifications in the nitro group and carboxylic acid moiety significantly influence its potency and selectivity towards cancerous cells versus normal cells.

Key Observations:

- Nitro Group Positioning : The para-nitro substitution enhances the electron-withdrawing effect, increasing the compound's reactivity towards cellular targets.

- Carboxylic Acid Functionality : Essential for maintaining solubility and facilitating interactions with biological macromolecules.

Case Studies

- In Vivo Studies : A recent study involved administering the compound in a mouse model bearing xenograft tumors. Results indicated a reduction in tumor size by approximately 40% over four weeks compared to control groups.

- Combination Therapy : Investigations into combination therapies revealed that pairing this compound with conventional chemotherapeutics enhanced overall efficacy, reducing side effects while maintaining high levels of cytotoxicity against cancer cells.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid?

Methodological Answer: Synthesis optimization requires careful selection of catalysts (e.g., Lewis acids or bases to facilitate cyclization or coupling steps) and reaction parameters. For example, solvent polarity (e.g., DMF or THF) and temperature (80–120°C) significantly affect yield and purity. Reaction time must be monitored via TLC or HPLC to prevent over-oxidation of intermediates. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from nitro-group-containing byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is recommended:

- NMR Spectroscopy : H and C NMR confirm the aromatic proton environment and carbonyl groups.

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1520 cm (NO symmetric stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridine and nitrophenyl moieties .

Q. How can researchers screen for initial bioactivity of this compound?

Methodological Answer: Bioactivity screening involves in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups. For instance:

- Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates.

- Antimicrobial Activity : Use agar dilution methods against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Always include control experiments with the parent pyridine-carboxylic acid scaffold to isolate the nitrophenyl group’s contribution .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl substituent influence the compound’s reactivity in substitution reactions?

Methodological Answer: The nitro group’s strong electron-withdrawing nature activates the pyridine ring toward nucleophilic aromatic substitution (NAS). Computational studies (DFT calculations) can map electron density distribution to predict regioselectivity. Experimentally, compare reaction rates with analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) under identical conditions. Monitor intermediates via LC-MS to validate mechanistic pathways .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Contradictions often arise from assay variability or impurities. Address this by:

- Standardizing Assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).

- Purity Validation : Ensure >95% purity via HPLC and elemental analysis.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with amino groups) to isolate bioactivity contributors. Cross-reference data with PubChem or EPA DSSTox entries for consistency .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the compound and target proteins (e.g., COX-2 or EGFR). Key steps:

- Prepare the ligand (protonation states optimized at pH 7.4).

- Generate grid boxes around active sites using crystallographic data (PDB).

- Validate docking poses with MD simulations (GROMACS) to assess binding stability. Compare results with experimental IC values to refine models .

Q. What are the challenges in scaling up the synthesis without compromising purity?

Methodological Answer: Scale-up introduces heat transfer and mixing inefficiencies. Mitigate via:

- Flow Chemistry : Continuous reactors improve temperature control for exothermic steps (e.g., nitration).

- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progression in real time.

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.